molecular formula C35H26N4O B3355274 N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide CAS No. 622803-83-2

N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B3355274
CAS No.: 622803-83-2
M. Wt: 518.6 g/mol
InChI Key: RUUACDFWKDFQQF-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that features a carbazole moiety linked to a quinoxaline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps. One common route starts with the preparation of 9-ethyl-9H-carbazole, which is synthesized by reacting carbazole with bromoethane in the presence of potassium hydroxide . The resulting 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide to yield 9-ethyl-9H-carbazol-3-carbaldehyde .

In the next step, 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with 2,3-diphenylquinoxaline-6-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired this compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The compound’s photophysical properties also make it useful in optoelectronic applications, where it can emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide is unique due to its combination of a carbazole and quinoxaline moiety, which imparts distinct photophysical and biological properties. This makes it particularly valuable in both medicinal chemistry and materials science.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2,3-diphenylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26N4O/c1-2-39-31-16-10-9-15-27(31)28-22-26(18-20-32(28)39)36-35(40)25-17-19-29-30(21-25)38-34(24-13-7-4-8-14-24)33(37-29)23-11-5-3-6-12-23/h3-22H,2H2,1H3,(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUACDFWKDFQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C71
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414083
Record name 6-Quinoxalinecarboxamide, N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622803-83-2
Record name 6-Quinoxalinecarboxamide, N-(9-ethyl-9H-carbazol-3-yl)-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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